N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride
Overview
Description
Mechanism of Action
Target of Action
N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride (NAAMH) is an active metabolite of the neurohormone melatonin . It acts as an agonist at certain serotonin, dopamine, and adrenergic receptors . These receptors play a crucial role in various physiological processes, including mood regulation, sleep-wake cycles, and memory.
Mode of Action
NAAMH interacts with its targets by binding to the melatonin receptors, leading to a series of intracellular events . It also inhibits the enzymes monoamine oxidase and cyclooxygenase, which are involved in the breakdown of neurotransmitters and the synthesis of prostaglandins .
Biochemical Pathways
Upon binding to the melatonin receptors, NAAMH triggers a cascade of biochemical reactions. It significantly increases the phosphorylation of both ERK and CREB in the hippocampus . This process is crucial for the regulation of gene expression and neuronal plasticity, which are essential for memory formation and learning.
Result of Action
The action of NAAMH results in improved memory by acting on the melatonin receptors . It also helps scavenge free radicals , thereby playing a role in neuroprotection and reducing oxidative stress.
Biochemical Analysis
Biochemical Properties
N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride plays a significant role in biochemical reactions, particularly as a metabolite of melatonin. It interacts with several enzymes and proteins, including melatonin receptors. These interactions are crucial for its function in regulating sleep and circadian rhythms. The compound’s ability to scavenge free radicals and its involvement in antioxidative processes are also noteworthy .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving melatonin receptors. This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been observed to increase the phosphorylation of ERK and CREB in the hippocampus, which may enhance memory and cognitive functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with melatonin receptors. This binding can lead to the activation or inhibition of specific enzymes, resulting in changes in gene expression. The compound’s antioxidative properties also contribute to its molecular effects, as it helps in scavenging free radicals and reducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have provided insights into its temporal effects, highlighting its potential for sustained antioxidative activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cognitive functions and reduce oxidative stress. At higher doses, it may exhibit toxic or adverse effects. Threshold effects and the compound’s safety profile are critical considerations in these studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to melatonin metabolism. It interacts with enzymes such as acetyltransferases and hydroxylases, which facilitate its conversion and utilization in the body. These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy. Understanding these transport mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its role in antioxidative processes and its interactions with melatonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride typically involves the acetylation of 5-methoxykynurenamine. The reaction conditions often include the use of acetic anhydride and a suitable base, such as pyridine, to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using automated reactors and precise control systems to maintain reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the required purity for various applications .
Chemical Reactions Analysis
Types of Reactions
N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
Scientific Research Applications
N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
N1-Acetyl-5-methoxykynuramine: A metabolite of melatonin with similar neuroprotective and antioxidant properties.
N-gamma-Acetyl-N-2-formyl-5-methoxykynurenamine:
Uniqueness
N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride is unique due to its specific receptor interactions and enzyme inhibition properties, which contribute to its diverse range of applications in scientific research and industry .
Properties
IUPAC Name |
N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-8(15)14-6-5-12(16)10-7-9(17-2)3-4-11(10)13;/h3-4,7H,5-6,13H2,1-2H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYMENFYWCJRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675530 | |
Record name | N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215711-91-3 | |
Record name | N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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